N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
Overview
Description
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a chemical compound with a complex structure that includes a bromine atom, a methylphenyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl 3-Bromo-4-Methylbenzenesulfonamide: This compound has a similar structure but includes a sulfonamide group instead of an oxobutanamide moiety.
Methyl 4-Bromobenzoate: Another related compound with a simpler structure, lacking the N,N-dimethyl and oxobutanamide groups.
Uniqueness
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZCDKHLQPLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247508 | |
Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836627-56-6 | |
Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836627-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836627566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanamide, β-bromo-N,N,4-trimethyl-γ-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL829W9C66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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